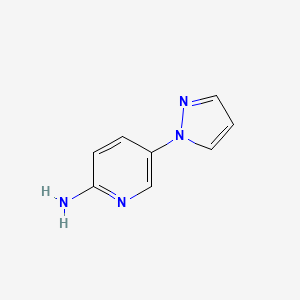![molecular formula C13H16ClNO2 B1486399 2-chloro-N-[cyclopropyl(4-methoxyphenyl)methyl]acetamide CAS No. 1031130-68-3](/img/structure/B1486399.png)
2-chloro-N-[cyclopropyl(4-methoxyphenyl)methyl]acetamide
Übersicht
Beschreibung
2-Chloro-N-[cyclopropyl(4-methoxyphenyl)methyl]acetamide, commonly referred to as CPM, is a versatile synthetic compound with a wide range of applications in the laboratory. It is a cyclic amide, with a cyclopropyl group attached to a methoxy phenyl group. The compound has a broad range of uses in organic synthesis and in various scientific research applications.
Wissenschaftliche Forschungsanwendungen
CPM has a wide range of applications in scientific research, including its use as a catalyst for organic reactions, as a reagent for the synthesis of new compounds, and as a ligand for the study of protein-protein interactions. In addition, the compound has been used to study the effects of drugs on the body, as well as to study the effects of various environmental toxins on the body.
Wirkmechanismus
The mechanism of action of CPM is not yet fully understood. However, it is believed to act as an inhibitor of enzymes involved in the metabolism of drugs and environmental toxins. The compound may also act as an antioxidant, protecting cells from oxidative damage.
Biochemische Und Physiologische Effekte
CPM has been studied for its effects on the body. Studies have shown that the compound can act as an inhibitor of enzymes involved in the metabolism of drugs and environmental toxins. It has also been shown to have antioxidant properties, protecting cells from oxidative damage. In addition, CPM has been found to have anti-inflammatory and anti-cancer properties.
Vorteile Und Einschränkungen Für Laborexperimente
CPM has several advantages for use in laboratory experiments. It is a relatively inexpensive compound, and is easy to synthesize. In addition, it is soluble in many solvents, making it easy to use in various experiments. However, CPM is also limited in its use in laboratory experiments, as it can be difficult to control the concentration of the compound in solution.
Zukünftige Richtungen
The potential future directions for CPM are numerous. The compound could be further studied to better understand its mechanism of action and its biochemical and physiological effects. In addition, CPM could be used in the development of new drugs and treatments for various diseases. Furthermore, the compound could be used to study the effects of environmental toxins on the body and to develop new methods of detoxification. Finally, CPM could be used to develop new catalysts for organic reactions, as well as new reagents for the synthesis of new compounds.
Eigenschaften
IUPAC Name |
2-chloro-N-[cyclopropyl-(4-methoxyphenyl)methyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClNO2/c1-17-11-6-4-10(5-7-11)13(9-2-3-9)15-12(16)8-14/h4-7,9,13H,2-3,8H2,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTACPWXJDSRIGJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(C2CC2)NC(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-[cyclopropyl(4-methoxyphenyl)methyl]acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



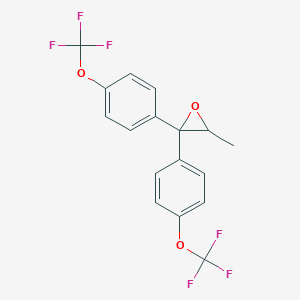
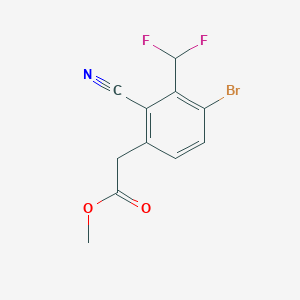
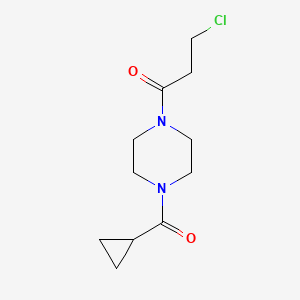
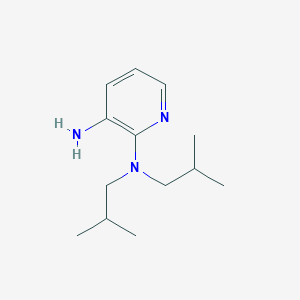
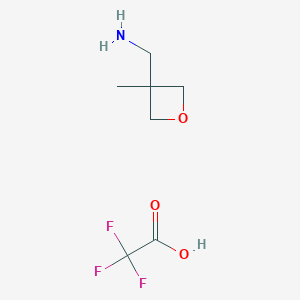
![1-{[(tert-Butoxycarbonyl)amino]methyl}-2,2-dimethylcyclopropanecarboxylic acid](/img/structure/B1486324.png)
![4-(4-Methyl-1-piperazinyl)octahydrocyclopenta[c]pyrrole trihydrochloride](/img/structure/B1486325.png)
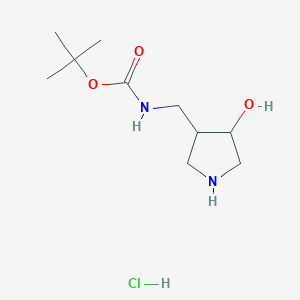
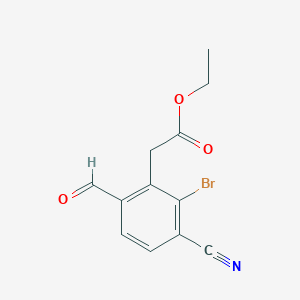
![1-[(4-Chlorophenyl)methyl]-1,2,3,4-tetrahydroquinolin-6-amine](/img/structure/B1486328.png)
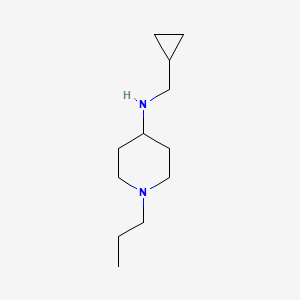

![2-[4-(Aminomethyl)piperidin-1-yl]-1-(piperidin-1-yl)ethan-1-one](/img/structure/B1486337.png)
